2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Overview
Description
2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H15ClO2 It is a derivative of benzophenone, characterized by the presence of a chlorine atom, two methyl groups, and a methoxy group attached to the benzene rings
Preparation Methods
The synthesis of 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chloro-3’,5’-dimethyl-4’-methoxybenzoyl chloride and benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amide derivative, while oxidation might produce a quinone structure .
Scientific Research Applications
2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical or material applications.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism by which 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. This interaction can disrupt normal cellular functions, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
2-Chloro-3,5-dimethylbenzophenone: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
4-Methoxybenzophenone:
2-Chloro-4’-methoxybenzophenone: Similar but with different substitution patterns, leading to variations in reactivity and biological activity.
The uniqueness of 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRCCHOQOXCVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203203 | |
Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-41-6 | |
Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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